4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride chemical structure
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride chemical structure
Comprehensive Technical Guide on 4-(Propan-2-yl)cyclohex-3-en-1-amine Hydrochloride: Structural Dynamics, Synthesis, and Pharmacological Applications
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for conformationally restricted aliphatic amines. The compound 4-(propan-2-yl)cyclohex-3-en-1-amine hydrochloride (CAS: 2866334-32-7)[1] represents a highly versatile, rigidified building block. Structurally related to the p-menthane terpene family, this molecule offers unique stereochemical and electronic properties that make it an exceptional candidate for bioisosteric replacement and targeted receptor modulation.
This whitepaper provides an in-depth analysis of its molecular architecture, the causality behind its synthetic methodologies, and its applications in pharmacological screening.
Molecular Architecture and Physicochemical Profiling
The core structure of 4-(propan-2-yl)cyclohex-3-en-1-amine features a cyclohexene ring with a primary amine at C1, an endocyclic double bond between C3 and C4, and an isopropyl group at C4.
Conformational Dynamics: Unlike saturated cyclohexane derivatives (e.g., menthol) which adopt a stable chair conformation, the C3-C4 double bond forces this ring into a half-chair conformation . The bulky isopropyl group at C4 provides significant steric bulk, stabilizing the double bond and shielding one face of the molecule. The C1 carbon is a chiral center, meaning the amine group can occupy either a pseudo-axial or pseudo-equatorial position, yielding (R) and (S) enantiomers. This 3D spatial arrangement is critical for lock-and-key interactions in target binding pockets.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride |
| Molecular Formula | C9H17N · HCl |
| Molecular Weight | 175.70 g/mol (139.24 free base + 36.46 HCl) |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Hydrogen Bond Donors / Acceptors | 3 / 1 |
| Physical Form | Crystalline Solid |
| Stereocenters | 1 (at C1) |
Synthetic Methodology and Mechanistic Causality
The most efficient route to synthesize this compound is via the reductive amination of the corresponding ketone, 4-isopropylcyclohex-3-en-1-one. However, the presence of the endocyclic alkene presents a significant chemoselectivity challenge.
The Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is inappropriate here, as it will indiscriminately reduce the C3-C4 double bond, yielding the fully saturated p-menthan-amine. While sodium cyanoborohydride (NaBH₃CN) is a classical choice, it is highly toxic and risks cyanide contamination in the final active pharmaceutical ingredient (API).
Therefore, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent. As demonstrated by Abdel-Magid et al., STAB is exceptionally mild and exhibits remarkable chemoselectivity[2]. It rapidly reduces the transiently formed, highly basic iminium ion at pH 5-6 without touching the isolated alkene or unreacted ketone.
The Causality of Salt Formation: The free base of this amine is a lipophilic, volatile liquid that is susceptible to rapid atmospheric oxidation and degradation. By treating the free base with anhydrous hydrogen chloride, we force the precipitation of the hydrochloride salt. This creates a self-validating thermodynamic sink: the salt is highly crystalline, infinitely more stable for long-term storage, and possesses the aqueous solubility required for physiological assays.
Synthetic workflow for 4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride.
Protocol: Chemoselective Reductive Amination & Salt Formation
This protocol is designed as a self-validating system; intermediate TLC and final NMR ensure structural integrity.
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Imine Formation: Dissolve 1.0 eq of 4-isopropylcyclohex-3-en-1-one and 10.0 eq of ammonium acetate (NH₄OAc) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under N₂ to allow iminium ion equilibration.
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Chemoselective Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup (Self-Validation Step 1): Quench with saturated aqueous NaHCO₃. Extract with dichloromethane. Validation: Spot the organic layer on TLC (Ninhydrin stain); a purple spot indicates successful primary amine formation.
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Free Base Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale oil.
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Salt Precipitation: Dissolve the crude oil in anhydrous diethyl ether. Dropwise, add 2.0M HCl in dioxane until precipitation ceases. Filter the white crystals and wash with cold ether.
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Analytical Validation (Self-Validation Step 2): Perform ¹H NMR (D₂O). The preservation of the vinylic proton multiplet at ~5.3 ppm confirms the C=C bond remains intact, validating the chemoselectivity of STAB.
Pharmacological Relevance and Drug Design
In medicinal chemistry, 4-(propan-2-yl)cyclohex-3-en-1-amine is a highly prized pharmacophore for targeting Transient Receptor Potential (TRP) channels, specifically TRPM8 (the primary cold and menthol sensor in mammals)[3].
Structure-Activity Relationship (SAR) Insights: Classical TRPM8 agonists, such as menthol and icilin, often suffer from cross-activation of nociceptors like TRPA1 and TRPV1, limiting their therapeutic window for neuropathic pain analgesia[4].
By utilizing 4-(propan-2-yl)cyclohex-3-en-1-amine, researchers can exploit the rigidified half-chair conformation. The double bond restricts the spatial sweeping volume of the isopropyl group. When this amine is incorporated into larger scaffolds (e.g., via amide coupling to form synthetic cooling agents similar to WS-12), the conformational restriction forces the molecule into a specific binding pose within the Voltage-Sensing-Like Domain (VSLD) cavity of TRPM8[3]. This precise geometric fit enhances binding thermodynamics, driving up TRPM8 selectivity while abolishing off-target TRPA1 activity[4].
High-throughput pharmacological screening workflow for TRPM8 modulators.
Conclusion
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride is far more than a simple aliphatic amine; it is a conformationally restricted, stereochemically rich building block. By leveraging chemoselective reductive amination via STAB and isolating the compound as a stable hydrochloride salt, researchers can reliably synthesize this scaffold. Its unique 3D geometry makes it an invaluable tool for bioisosteric replacement and the development of highly selective TRPM8 modulators for next-generation analgesics.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Yin, Y., Le, S. C., Hsu, A. L., Borgnia, M. J., Yang, H., & Lee, S. Y. (2019). Structural Basis of Cold and Menthol Sensing by TRPM8. Science, 363(6430), eaav9334. PMC. [Link]
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Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences. PubMed. [Link]
Sources
- 1. 1598255-56-1|2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Basis of Cold and Menthol Sensing by TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
